

Navigating the Target Landscape: A Comparative Guide to IMGC936 Cross-Reactivity Studies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical cross-reactivity and target profile of IMGC936, a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9). While the clinical development of IMGC936 has been discontinued due to not meeting safety and efficacy benchmarks in Phase 1 trials, the preclinical data, particularly from tissue cross-reactivity studies, offers valuable insights for the development of future ADCs.[1] This guide will objectively compare IMGC936 with other ADAM9-targeted ADCs and alternative ADCs for solid tumors, supported by available experimental data and detailed methodologies.

IMGC936: An Overview

IMGC936 is an ADC composed of a humanized anti-ADAM9 monoclonal antibody, site-specifically conjugated to the maytansinoid payload DM21 via a cleavable linker.[2][3] ADAM9 is a compelling therapeutic target due to its overexpression in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric, pancreatic, triple-negative breast, and colorectal cancers, with minimal expression in normal tissues.[2][4][5][6] The proposed mechanism of action for IMGC936 involves binding to ADAM9 on tumor cells, internalization of the ADC, and subsequent release of the DM21 payload, which disrupts microtubule dynamics and leads to cell death.[7]

Comparative Analysis of ADAM9-Targeted ADCs



While IMGC936 was the first ADAM9-targeted ADC to enter clinical trials, other ADCs targeting ADAM9 are in preclinical development.[8] This section compares IMGC936 to these emerging alternatives.

Feature	IMGC936	MGC028	AEX-6003
Target	ADAM9	ADAM9	ADAM9
Antibody	Humanized anti- ADAM9	ADAM9-targeting antibody	ADAM9-targeting antibody
Payload	DM21 (Maytansinoid)	Exatecan (Topoisomerase I inhibitor)	DM4 (Maytansinoid)
Linker	Cleavable tri-peptide	Cleavable (SYNtecan E™)	Cleavable SPDB
Drug-to-Antibody Ratio (DAR)	~2	4	Not publicly available
Development Stage	Phase 1 (Discontinued)	Preclinical	Preclinical
Reported Preclinical Safety Notes	Ocular toxicities observed in non- human primates.[9] [10]	No ocular toxicities observed in a pilot non-human primate toxicology study.[10]	Not publicly available

Cross-Reactivity Profile of IMGC936

A crucial aspect of preclinical ADC development is the assessment of on-target and off-target binding in normal tissues. A Good Laboratory Practice (GLP) human tissue cross-reactivity study was conducted for IMGC936.

Summary of IMGC936 Human Tissue Cross-Reactivity Findings:



Tissue Type	Staining Characteristics	
Epithelial Cells	Limited frequency and intensity of membrane and cytoplasmic staining was observed in various epithelial cell types, including the bladder, cervix, esophagus, fallopian tube, kidney, large intestine, lung, mammary gland, ovary, pancreas, prostate, salivary gland, tonsil, ureter, and uterus.	
Mononuclear Cells	Membrane and cytoplasmic staining was noted in mononuclear cells across various tissues, including lymphoid tissues.	
Hematopoietic Precursor Cells	Staining was observed in the membrane and cytoplasm of hematopoietic precursor cells in the bone marrow.	
Comparison to Cynomolgus Monkey	Staining patterns in membrane and cytoplasmic compartments were generally comparable between human and cynomolgus monkey tissues, supporting the use of the cynomolgus monkey as an appropriate model for toxicology studies.	

Alternative ADC Therapies for IMGC936-Indicated Cancers

Given the discontinuation of IMGC936, it is relevant to consider other ADCs being developed for the same solid tumor types.

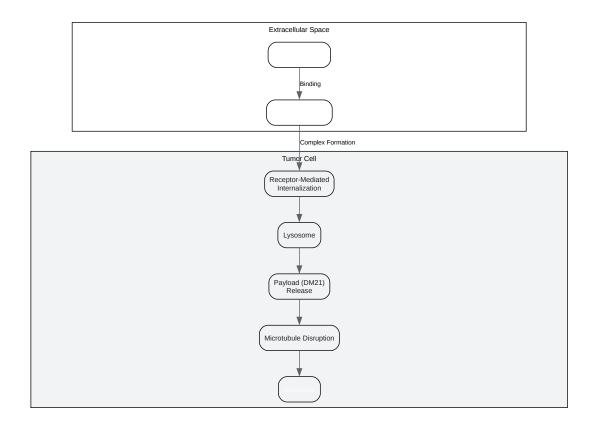


ADC Name	Target	Payload	Approved/Investiga tional for
Trastuzumab deruxtecan (Enhertu)	HER2	Topoisomerase I inhibitor (Deruxtecan)	NSCLC, Gastric Cancer[2][11]
Sacituzumab govitecan (Trodelvy)	TROP2	Topoisomerase I inhibitor (SN-38)	Breast Cancer, Urothelial Cancer
Telisotuzumab vedotin	c-MET	ММАЕ	NSCLC[2]
Disitamab vedotin (RC48)	HER2	MMAE	Gastric Cancer[11]
SYSA-1801	Claudin 18.2	ММАЕ	Gastric Cancer[7]
BAY 94-9343	Mesothelin	Not specified	Pancreatic Cancer[12]
Amanitin-based ADCs (e.g., hRS7-amanitin)	TROP2	Amanitin	Pancreatic Cancer[13]

Experimental Protocols Signaling Pathway of IMGC936 Action

The following diagram illustrates the proposed mechanism of action for IMGC936.





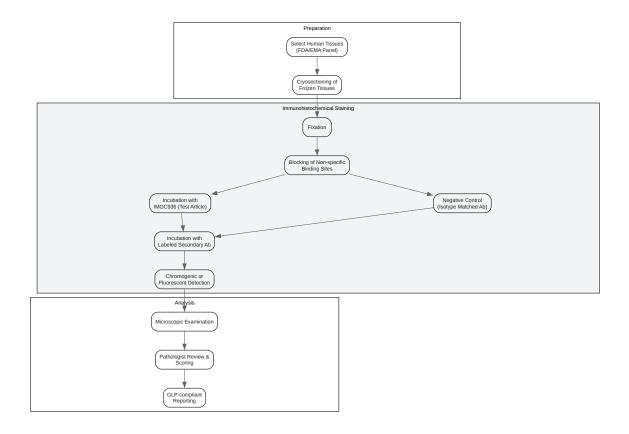
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Caption: Proposed mechanism of action for the IMGC936 antibody-drug conjugate.

Experimental Workflow for Tissue Cross-Reactivity Study

The diagram below outlines a typical workflow for a GLP-compliant tissue cross-reactivity study using immunohistochemistry (IHC).





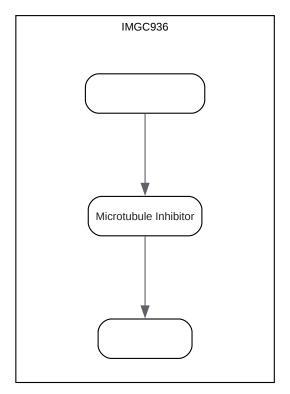
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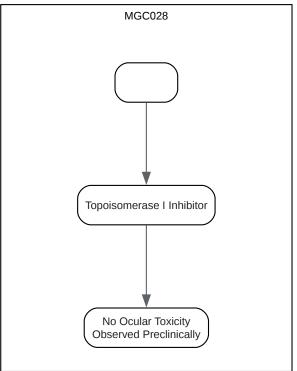
Caption: A generalized workflow for a GLP tissue cross-reactivity study.

Logical Comparison of ADAM9-Targeted ADC Payloads

This diagram illustrates the differing mechanisms of the payloads used in IMGC936 and its potential successor, MGC028.







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